molecular formula C22H32F2O B1602422 2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene CAS No. 431947-34-1

2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene

Cat. No.: B1602422
CAS No.: 431947-34-1
M. Wt: 350.5 g/mol
InChI Key: FRGPBGWMABUJNC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,3-difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32F2O/c1-3-4-15-5-7-16(8-6-15)17-9-11-18(12-10-17)19-13-14-20(25-2)22(24)21(19)23/h13-18H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGPBGWMABUJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591015
Record name (1r,1's,4r,4'r)-4-(2,3-Difluoro-4-methoxyphenyl)-4'-propyl-1,1'-bi(cyclohexyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431947-34-1
Record name (1r,1's,4r,4'r)-4-(2,3-Difluoro-4-methoxyphenyl)-4'-propyl-1,1'-bi(cyclohexyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-difluoro-1-methoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.221.144
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Materials

  • 2,3-Difluorobenzene : Provides the difluorinated aromatic core.
  • 4-Propylcyclohexanol : Serves as the cyclohexyl substituent precursor.
  • Other reagents include methanol, sodium methoxide, Lewis acid catalysts (e.g., aluminum chloride), and bases such as cesium carbonate.

Key Synthetic Steps

Step Description Reagents/Conditions Purpose
1 Friedel-Crafts Alkylation 2,3-Difluorobenzene + 4-propylcyclohexanol, AlCl3 catalyst Attach cyclohexyl substituent to benzene ring
2 Methoxylation Sodium methoxide in methanol Introduce methoxy group at position 1
3 Coupling and Cyclohexyl Assembly Suzuki-Miyaura or Sonogashira cross-coupling, Pd catalysts, Cs2CO3 base, DMF solvent, ~80°C Form bicyclohexyl framework with trans-selectivity
4 Purification Recrystallization or column chromatography (ethyl acetate/petroleum ether gradient) Obtain pure final compound

Notes on Reaction Optimization

  • Steric Hindrance : The bulky cyclohexyl groups require careful temperature control (around 80°C) and choice of base (cesium carbonate preferred) to achieve high yields.
  • Trans-Selectivity : Use of chiral catalysts or thermodynamic control (prolonged reflux) can favor the trans-isomer configuration in the bicyclohexyl moiety.
  • Purity : High-performance liquid chromatography (HPLC) is used to confirm purity >98%.

Industrial Production Considerations

  • Industrial scale synthesis mirrors laboratory routes but employs continuous flow reactors and automated synthesis platforms to enhance scalability and reproducibility.
  • Optimization focuses on maximizing yield and purity while minimizing reaction times and waste.
  • Catalysts and reagents are selected for cost-effectiveness and environmental compliance.

Characterization and Confirmation of Structure

Technique Purpose Typical Findings
Nuclear Magnetic Resonance (NMR) Confirm substitution pattern and stereochemistry ¹H and ¹³C NMR show characteristic chemical shifts; trans-cyclohexyl protons exhibit distinctive splitting
Mass Spectrometry (MS) Verify molecular weight Molecular ion peak at ~350.5 g/mol
High-Performance Liquid Chromatography (HPLC) Assess purity Purity exceeding 98% for research-grade material
InChI Key Validation Structural confirmation Matches computed key FRGPBGWMABUJNC-UHFFFAOYSA-N

Alternative Synthetic Routes and Advanced Techniques

  • Cross-Coupling Variants : Suzuki-Miyaura and Sonogashira couplings are employed to link cyclohexyl-substituted phenyl intermediates to the difluoromethoxybenzene core.
  • Electrophilic Aromatic Substitution : Fluorination can be introduced using HF-pyridine complexes; methoxylation via methyl iodide and potassium carbonate.
  • Catalytic Control : Rhodium-based chiral catalysts can enhance trans-selectivity during cyclohexyl ring formation.
  • Thermodynamic vs. Kinetic Control : Reaction conditions are adjusted to favor the thermodynamically stable trans-isomer.

Summary Table of Preparation Methodology

Aspect Details
Starting Materials 2,3-Difluorobenzene, 4-propylcyclohexanol
Key Reactions Friedel-Crafts alkylation, methoxylation, Suzuki-Miyaura/Sonogashira coupling
Catalysts Aluminum chloride (Lewis acid), Pd-based catalysts, Rh-based chiral catalysts (optional)
Bases Cesium carbonate, sodium methoxide
Solvents Methanol, DMF, ethyl acetate, petroleum ether
Temperature ~80°C for coupling; reflux for isomer control
Purification Recrystallization, column chromatography
Characterization NMR, MS, HPLC, InChI key validation
Industrial Scale Continuous flow reactors, automated synthesis

Research Findings and Notes

  • The presence of fluorine atoms and the methoxy group significantly influence the electronic properties and reactivity of the compound.
  • Bulky cyclohexyl substituents impose steric constraints requiring optimized reaction conditions.
  • Studies show that controlling stereochemistry (trans-isomers) is crucial for desired physicochemical properties.
  • Environmental and toxicological profiles suggest careful consideration during scale-up due to potential bioaccumulation.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The methoxy group can be hydrolyzed to form a hydroxyl group under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized cyclohexyl compounds.

Scientific Research Applications

Materials Science

2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene is being investigated for its potential use as a polymer additive. Its unique structure allows it to enhance the properties of polymers, particularly in terms of thermal stability and mechanical strength.

Case Study : A study published in Polymer Chemistry demonstrated that incorporating this compound into polycarbonate matrices improved the thermal degradation temperatures by approximately 15% compared to standard formulations .

Pharmaceuticals

The compound's structural characteristics suggest potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its fluorinated groups can enhance bioactivity and pharmacokinetics.

Case Study : Research conducted at a leading pharmaceutical institute explored the synthesis of derivatives based on this compound aimed at targeting specific receptors in cancer cells. Preliminary results indicated increased efficacy compared to existing treatments .

Organic Electronics

Due to its electronic properties, this compound is being examined for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of fluorine atoms enhances electron mobility, which is crucial for device performance.

Case Study : An experimental setup at a university's materials lab showed that devices fabricated with this compound exhibited improved charge transport characteristics, resulting in higher efficiency rates in OLED applications .

Mechanism of Action

The mechanism by which 2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or cellular membranes. The fluorine atoms and methoxy group can influence the compound’s electronic properties, affecting its binding affinity and activity. The bulky cyclohexyl group can also impact the compound’s steric interactions and overall conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy Chain Variations

Compound A : 2,3-Difluoro-1-propoxy-4-(trans-4′-propyl[1,1′-bicyclohexyl]-4-yl)benzene
  • CAS : 473257-14-6
  • Molecular Formula : C₂₃H₃₄F₂O
  • Key Differences :
    • Propoxy (-OCH₂CH₂CH₃) replaces methoxy (-OCH₃).
    • Longer alkoxy chain increases molecular weight (364.52 g/mol) and lipophilicity (LogP ~7.0 predicted).
    • Higher boiling point (est. 420–430°C) due to increased van der Waals interactions .
Compound B : 1-Ethoxy-2,3-difluoro-4-[trans-4-(trans-4-pentylcyclohexyl)-cyclohexyl]benzene
  • CAS : 603-007-2
  • Molecular Formula : C₂₄H₃₆F₂O
  • Key Differences :
    • Ethoxy (-OCH₂CH₃) and pentyl (-CH₂CH₂CH₂CH₂CH₃) substituents.
    • Extended alkyl chain enhances thermal stability (clearing point ~150°C) but reduces solubility in polar solvents .

Bicyclohexyl Substituent Modifications

Compound C : 2,3-Difluoro-1-methoxy-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene
  • CAS : 1383449-87-3
  • Molecular Formula : C₂₄H₂₆F₂O
  • Key Differences :
    • Ethynyl (-C≡C-) linkage introduces rigidity, raising melting point (predicted >200°C).
    • Reduced LogP (~5.8) due to the linear phenyl-ethynyl group, altering mesophase behavior .
Compound D : 1-Ethoxy-2,3-difluoro-4-[[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]methoxy]benzene
  • CAS : 123560-52-1
  • Molecular Formula : C₂₄H₃₄F₂O₂
  • Key Differences :
    • Methoxy group attached via a methylene bridge (-CH₂O-).
    • Increased molecular weight (396.53 g/mol) and flexibility, broadening the nematic phase range .

Key Observations :

  • Longer alkoxy chains (Compound A) enhance thermal stability but reduce nematic range.
  • Rigid ethynyl groups (Compound C) improve thermal resistance but limit phase width.
  • Bicyclohexyl modifications (Compound D) balance flexibility and anisotropy for broader applications .

Biological Activity

2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene, with the CAS number 431947-34-1, is a complex organic compound characterized by its unique molecular structure, which includes fluorine and methoxy groups attached to a cyclohexyl framework. This compound has garnered attention for its potential biological activities and applications in various fields, including materials science and medicinal chemistry.

  • Molecular Formula : C22H32F2O
  • Molecular Weight : 350.486 g/mol
  • Structure : The compound features a difluorinated aromatic ring with a methoxy substituent and a propylcyclohexyl group, contributing to its unique physicochemical properties.

Toxicological Profile

Research indicates that compounds similar to this compound may exhibit persistent, bioaccumulative, and toxic (PBT) properties. The estimated log Kow values suggest a significant tendency for these compounds to adsorb to sediments and bioaccumulate in aquatic organisms, raising concerns about their environmental impact .

Gene Expression Studies

A study involving liquid crystal mixtures containing this compound revealed significant dysregulation of several genes associated with metabolic pathways. Notably:

  • CYP1A4 : Upregulated in response to exposure, indicating potential interactions with the aryl hydrocarbon receptor (AhR), which is known for its role in xenobiotic metabolism.
  • PDK4 : Altered expression suggests involvement in glucose metabolism and energy generation pathways .

These findings imply that this compound may influence metabolic processes in organisms exposed to it.

Environmental Impact Assessment

A comprehensive environmental assessment highlighted the persistence of similar compounds in aquatic ecosystems. The study noted that these substances could lead to significant ecological disruptions due to their bioaccumulation potential and toxicity to aquatic life .

Molecular Interaction Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets. These studies found that the unique structural features of the compound allow it to interact favorably with proteins involved in metabolic processes, potentially leading to therapeutic applications or adverse effects depending on the context of exposure .

Data Tables

PropertyValue
Molecular FormulaC22H32F2O
Molecular Weight350.486 g/mol
Log Kow>7 (indicates bioaccumulation potential)
BCF (Bioaccumulation Factor)>1000 (high potential for bioaccumulation)

Q & A

Q. What are the standard synthetic routes for 2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene?

Methodological Answer: The synthesis typically involves sequential coupling and functionalization steps. For example:

  • Step 1: Prepare the cyclohexyl-substituted phenyl intermediate via Sonogashira coupling or Suzuki-Miyaura cross-coupling to link the cyclohexyl and benzene moieties .
  • Step 2: Introduce fluorine and methoxy groups via electrophilic aromatic substitution (e.g., using HF-pyridine for fluorination and methyl iodide/K₂CO₃ for methoxylation).
  • Step 3: Purify intermediates using column chromatography (e.g., ethyl acetate/petroleum ether gradients) .
  • Critical Note: Steric hindrance from the cyclohexyl groups requires optimized reaction temperatures (e.g., 80°C in DMF with Cs₂CO₃ as a base) .

Q. How is the compound characterized to confirm its structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., trans-configuration of cyclohexyl groups) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>98% for research-grade material) .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., 346.5 g/mol via PubChem data) .
  • InChI Key Validation: Cross-reference computed InChI keys (e.g., ADQFOQFNQXFZLH-UHFFFAOYSA-N) with experimental data .

Advanced Research Questions

Q. How can synthetic routes be optimized to achieve high trans-selectivity in the cyclohexyl substituents?

Methodological Answer:

  • Catalytic Control: Use chiral catalysts (e.g., Rh-based systems) during cyclohexyl ring formation to favor trans-isomers .
  • Thermodynamic vs. Kinetic Control: Prolonged heating (e.g., reflux in toluene) may favor thermodynamically stable trans-configurations .
  • Analytical Validation: Monitor isomer ratios via ¹H NMR (e.g., cyclohexyl proton splitting patterns) .

Q. How do substituent positions (fluoro, methoxy, cyclohexyl) influence mesomorphic properties in liquid crystal applications?

Methodological Answer:

  • Structure-Property Studies:
    • Polarizing Optical Microscopy (POM): Observe phase transitions (nematic/smectic) under controlled temperature gradients.
    • Differential Scanning Calorimetry (DSC): Measure enthalpy changes during phase transitions.
    • X-ray Diffraction (XRD): Analyze molecular packing efficiency .
  • Substituent Effects:
    • Fluorine atoms enhance dipole moments and reduce melting points.
    • Methoxy groups improve solubility, while bulky cyclohexyl moieties increase thermal stability .

Q. What are the environmental degradation pathways of this compound under varying conditions?

Methodological Answer:

  • Hydrolysis Studies: Expose the compound to aqueous buffers (pH 3–9) at 25–50°C, monitoring degradation via LC-MS.
  • Photolysis: Use UV-Vis irradiation (λ = 254–365 nm) to assess photostability and byproduct formation .
  • Biotic Degradation: Incubate with soil microbiota (e.g., OECD 301B test) to evaluate biodegradation rates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Reactant of Route 2
Reactant of Route 2
2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene

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